(2-{Pyrazolo[1,5-a]pyrimidin-5-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol
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Overview
Description
The compound (2-{Pyrazolo[1,5-a]pyrimidin-5-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol is a complex organic molecule that belongs to the class of pyrazolo[1,5-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-{Pyrazolo[1,5-a]pyrimidin-5-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol typically involves the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization and functionalization steps. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or acetonitrile
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in halogenated or nucleophilic derivatives .
Scientific Research Applications
Chemistry
In chemistry, (2-{Pyrazolo[1,5-a]pyrimidin-5-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts .
Biology
Biologically, this compound has shown potential as an inhibitor of certain enzymes and receptors. It is being studied for its ability to modulate biological pathways, which could lead to the development of new therapeutic agents .
Medicine
In medicine, the compound is being investigated for its potential use in treating diseases such as cancer and inflammatory disorders. Its ability to interact with specific molecular targets makes it a promising candidate for drug development .
Industry
Industrially, the compound is used in the production of advanced materials, including polymers and coatings. Its unique properties contribute to the enhancement of material performance and durability .
Mechanism of Action
The mechanism of action of (2-{Pyrazolo[1,5-a]pyrimidin-5-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biological pathways. This interaction can lead to the inhibition or activation of specific cellular processes, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[1,5-a]pyrimidine derivatives
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
Uniqueness
What sets (2-{Pyrazolo[1,5-a]pyrimidin-5-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol apart from similar compounds is its unique structural features, which allow for diverse functionalizations and applications. Its ability to interact with a wide range of molecular targets makes it a versatile compound in both research and industrial applications .
Properties
Molecular Formula |
C14H18N4O |
---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
(2-pyrazolo[1,5-a]pyrimidin-5-yl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-3a-yl)methanol |
InChI |
InChI=1S/C14H18N4O/c19-10-14-5-1-2-11(14)8-17(9-14)12-4-7-18-13(16-12)3-6-15-18/h3-4,6-7,11,19H,1-2,5,8-10H2 |
InChI Key |
XDCXVRTVTDCBBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(CC2(C1)CO)C3=NC4=CC=NN4C=C3 |
Origin of Product |
United States |
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